

Technical Guide to 2-Allylaminopyridine: Chemical Properties and

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Allylaminopyridine

Cat. No.: B009497

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of **2-allylaminopyridine**. The information is curated for research and development, with a focus on delivering precise data and methodologies.

Chemical and Physical Properties

2-Allylaminopyridine, also known as N-allylpyridin-2-amine, is a substituted pyridine derivative. Its physical and chemical properties are summarized below.

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ N ₂	Inferred from structure
Molecular Weight	134.18 g/mol	[1]
CAS Number	100377-15-9	[1]
Melting Point	54-58 °C (129-136 °F)	[2][3]
Boiling Point	204-210 °C (399-410 °F)	[2][3]
pKa (Predicted)	~6.7	Based on similar compounds
Solubility	Soluble in many organic solvents	Inferred from structure

Note on pKa and Solubility: Experimental pKa and specific solubility data for **2-allylaminopyridine** are not readily available in public literature. The properties are inferred from similar compounds like 2-(ethylamino)pyridine, which has a predicted pKa of 6.71 ± 0.10. Given its structure with both a polar aminopyridine head and a non-polar allyl tail, it is expected to be soluble in a range of organic solvents.

Chemical Structure and Identification

The structural details of **2-allylaminopyridine** are crucial for understanding its reactivity and interactions.

Identifier	Value
IUPAC Name	N-allylpyridin-2-amine
SMILES	C=CCNc1ccccn1
InChIKey	OBYHRJQRYHFHFSRF-UHFFFAOYSA-N

```
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node [fontname="Arial", fontsize=12, shape=plaintext];
edge [fontname="Arial", fontsize=12];
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C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
N_amino [label="N"];
C_allyl1 [label="C"];
C_allyl2 [label="C"];
C_allyl3 [label="C"];
H_amino [label="H"];

// Positioning
{rank=same; C2; C6;}
{rank=same; C3; C5;}
{rank=same; C4;}
{rank=same; N1;}

// Pyridine ring bonds
N1 -- C2 [dir=none];
C2 -- C3 [dir=none];
C3 -- C4 [dir=none];
C4 -- C5 [dir=none];
C5 -- C6 [dir=none];
C6 -- N1 [dir=none];

// Amino group
C2 -- N_amino [dir=none];
N_amino -- H_amino [dir=none];

// Allyl group
N_amino -- C_allyl1 [dir=none];
C_allyl1 -- C_allyl2 [dir=none];
C_allyl2 -- C_allyl3 [style=double, dir=none];

// Implicit hydrogens (for clarity on carbons)
node [shape=none, label=""];
H3 [pos="1.5,0.866!"];
H4 [pos="1.5,-0.866!"];
H5 [pos="0,-1.732!"];
H6 [pos="-1.5,-0.866!"];
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```
// Manual positioning for better layout
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C2 [pos="-0.866,0.5!";  
C3 [pos="-0.866,-0.5!";  
C4 [pos="0,-1!";  
C5 [pos="0.866,-0.5!";  
C6 [pos="0.866,0.5!";  
N_amino [pos="-1.8,1.2!";  
H_amino [pos="-1.7,1.8!";  
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C_allyl2 [pos="-3.8,1.2!";  
C_allyl3 [pos="-4.8,0.8!";
```

```
// Invisible edges for positioning// C3 -- H3 [style=invis];// C4 -- H4 [style=invis];// C5 -- H5 [style=invis];  
}
```

Caption: Chemical structure of **2-Allylaminopyridine**.

Spectroscopic Data (Predicted)

Specific experimental spectra for **2-allylaminopyridine** are not widely published. The following are predicted key characteristics based on its structural compounds.

¹H NMR Spectroscopy

Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity
Pyridine H (position 6)	8.0-8.2	dd
Pyridine H (position 4)	7.3-7.5	ddd
Pyridine H (position 3)	6.6-6.8	d
Pyridine H (position 5)	6.4-6.6	t
Allyl CH	5.8-6.0	m
Allyl CH ₂ (terminal)	5.1-5.3	m
N-CH ₂	3.8-4.0	t
NH	4.5-5.5	br s

¹³C NMR Spectroscopy

Carbon	Predicted Chemical Shift (δ , ppm)
Pyridine C (position 2)	158-160
Pyridine C (position 6)	147-149
Pyridine C (position 4)	137-139
Allyl CH	134-136
Allyl CH ₂ (terminal)	115-117
Pyridine C (position 3)	112-114
Pyridine C (position 5)	108-110
N-CH ₂	45-47

Infrared (IR) Spectroscopy

Functional Group	Expected Wavenumber (cm ⁻¹)
N-H Stretch	3200-3400
C-H Stretch (aromatic)	3000-3100
C-H Stretch (aliphatic)	2850-3000
C=C Stretch (alkene)	1640-1680
C=N, C=C Stretch (pyridine ring)	1450-1600
N-H Bend	1550-1650

Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak (M^+) at $m/z = 134$. Key fragmentation patterns would likely involve the loss of the allyl group, and cleavage of the pyridine ring.

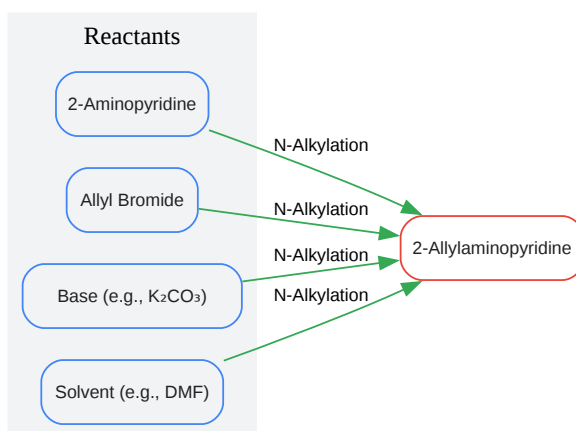
Reactivity and Synthetic Pathways

The reactivity of **2-allylaminopyridine** is characterized by the functionalities present: the pyridine ring, the secondary amine, and the allyl group.

- **Pyridine Ring:** The 2-amino group is an activating group, directing electrophilic substitution to the 3 and 5 positions.
- **Amine Nitrogen:** The lone pair on the exocyclic nitrogen makes it nucleophilic and basic. It can be further alkylated or acylated.
- **Allyl Group:** The double bond can undergo addition reactions, and the allylic protons can be involved in various transformations.

Synthesis of 2-Allylaminopyridine

A common method for the synthesis of **2-allylaminopyridine** is the N-alkylation of 2-aminopyridine with an allyl halide (e.g., allyl bromide) in the pres



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Caption: Synthesis of **2-Allylaminopyridine** via N-alkylation.

Experimental Protocol: N-Alkylation of 2-Aminopyridine

Objective: To synthesize **2-allylaminopyridine** from 2-aminopyridine and allyl bromide.

Materials:

- 2-Aminopyridine
- Allyl bromide
- Potassium carbonate (K₂CO₃), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of 2-aminopyridine (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).
- Stir the mixture at room temperature for 15 minutes.
- Add allyl bromide (1.2 eq) dropwise to the suspension.

- Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

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- To cite this document: BenchChem. [Technical Guide to 2-Allylaminopyridine: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF] [<https://www.benchchem.com/product/b009497#2-allylaminopyridine-chemical-properties-and-structure>]

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